molecular formula C8H10N3O2+ B15036699 5-carbamoyl-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium

5-carbamoyl-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium

Cat. No.: B15036699
M. Wt: 180.18 g/mol
InChI Key: VZRNDBIOLOQBGL-UHFFFAOYSA-O
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Description

5-CARBAMOYL-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM is a complex organic compound with a unique structure that includes a pyridinium ring, a carbamoyl group, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CARBAMOYL-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a carbamoyl chloride under basic conditions to introduce the carbamoyl group. This is followed by the introduction of the hydroxyimino group through the reaction with hydroxylamine under acidic conditions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-CARBAMOYL-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydroxylamine in an acidic medium.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with the hydroxyimino group converted to an amine.

    Substitution: Formation of substituted derivatives with different functional groups replacing the hydroxyimino group.

Scientific Research Applications

5-CARBAMOYL-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-CARBAMOYL-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyimino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-CARBAMOYL-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM: shares similarities with other pyridinium derivatives, such as:

Uniqueness

The uniqueness of 5-CARBAMOYL-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10N3O2+

Molecular Weight

180.18 g/mol

IUPAC Name

6-[(E)-hydroxyiminomethyl]-1-methylpyridin-1-ium-3-carboxamide

InChI

InChI=1S/C8H9N3O2/c1-11-5-6(8(9)12)2-3-7(11)4-10-13/h2-5H,1H3,(H2,9,12)/p+1

InChI Key

VZRNDBIOLOQBGL-UHFFFAOYSA-O

Isomeric SMILES

C[N+]1=C(C=CC(=C1)C(=O)N)/C=N/O

Canonical SMILES

C[N+]1=C(C=CC(=C1)C(=O)N)C=NO

Origin of Product

United States

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